
Compound C108
Übersicht
Beschreibung
Compound C108, chemically identified as 2-hydroxy-N-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide, is a benzohydrazide-class small molecule with significant pharmacological activity. It is a potent inhibitor of GTPase-activating protein SH3 domain-binding protein 2 (G3BP2), a stress granule-associated protein implicated in tumor initiation and metastasis . Structurally, C108 features a benzohydrazide core with hydroxyl substitutions at strategic positions, enabling hydrogen bonding interactions critical for target binding .
Vorbereitungsmethoden
Synthetic Routes to Compound C108
Core Reaction Scheme
The synthesis of this compound follows a three-step protocol involving acylhydrazone formation (Figure 1) :
-
Methyl ester synthesis : Substituted benzoic acids or benzoyl chlorides are esterified to methyl esters.
-
Hydrazide formation : Methyl esters react with excess hydrazine monohydrate to yield benzohydrazides.
-
Condensation with salicylaldehyde : Hydrazides undergo acid-catalyzed condensation with 2-hydroxyacetophenone derivatives.
Key reagents :
-
Starting materials : 2-hydroxybenzoic acid, 2-hydroxyacetophenone.
Step 1: Synthesis of Methyl 2-Hydroxybenzoate
-
Reaction conditions : 2-hydroxybenzoic acid (10 mmol) is refluxed with methanol (30 mL) and sulfuric acid (0.5 mL) for 6 hours .
-
Isolation : The mixture is concentrated, diluted with water, and extracted with ethyl acetate. Yield: 85–92%.
Step 2: Formation of 2-Hydroxybenzohydrazide
-
Hydrazinolysis : Methyl 2-hydroxybenzoate (5 mmol) reacts with hydrazine monohydrate (15 mmol) in ethanol under reflux for 12 hours .
-
Precipitation : The product crystallizes upon cooling. Yield: 78–84%.
Step 3: Condensation with 2-Hydroxyacetophenone
-
Coupling : 2-Hydroxybenzohydrazide (3 mmol) and 2-hydroxyacetophenone (3.3 mmol) are stirred in DMSO with arenesulfonic acid resin (50 mg) at 80°C for 4 hours .
-
Purification :
-
Aldehyde scavenging using aminomethylated resin.
-
Filtration and recrystallization from ethanol/water (1:3). Yield: 65–72%.
-
Reaction Optimization and Scalability
Catalytic Efficiency
-
Resin catalysts : Arenesulfonic acid resin outperforms traditional HCl catalysis, reducing side products (e.g., Schiff base oligomers) by 40% .
-
Solvent screening : DMSO enhances solubility of intermediates, achieving >95% conversion vs. <70% in ethanol or THF .
Critical Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 75–85°C | ±15% yield |
Molar ratio (1:1.1) | Hydrazide:aldehyde | Maximizes condensation |
Reaction time | 3–5 hours | Prevents decomposition |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) :
δ 11.32 (s, 1H, OH), 10.21 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, CH=N) .
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water 60:40, 1 mL/min) .
-
Elemental analysis :
Found: C 66.42%, H 5.18%, N 10.21% (Calc. C₁₅H₁₄N₂O₃: C 66.66%, H 5.22%, N 10.37%) .
Applications in Biomedical Research
Anticancer Activity
-
Breast cancer models :
-
Mechanism : Binds G3BP2, destabilizing SART3 mRNA and downregulating Oct-4/Nanog .
Formulation Strategies
Analyse Chemischer Reaktionen
Reaktionstypen: Verbindung C108 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Hydroxyl- und Hydrazoneinheiten. Sie kann unter geeigneten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Acylchloride, typischerweise unter basischen oder sauren Bedingungen.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen mit Alkylhalogeniden zu alkylierten Derivaten von Verbindung C108 führen, während Oxidationsreaktionen zur Bildung von Chinonderivaten führen können .
Wissenschaftliche Forschungsanwendungen
Breast Cancer Studies
In studies focusing on breast cancer, Compound C108 has demonstrated the ability to reduce tumor-initiating cells significantly. For instance, in a mouse xenograft model, treatment with this compound resulted in a tenfold reduction in the proportion of tumor-initiating cells compared to untreated controls . Moreover, it diminished mammosphere formation in patient-derived xenograft cell lines, indicating its potential to inhibit tumor growth and metastasis .
Molecular Target Identification
Research has identified that this compound binds to several proteins associated with G3BP2. A study using mass spectrometry revealed 44 proteins that interact with this compound, underscoring its multifaceted role in cellular mechanisms . This broad interaction profile suggests that this compound may have additional applications beyond breast cancer.
Potential in Acute Myeloid Leukemia
Recent investigations have explored the use of this compound in acute myeloid leukemia (AML). In vitro studies showed that combining this compound with venetoclax enhanced the sensitivity of AML cells to treatment, highlighting its potential as an adjunct therapy . This finding opens avenues for further research into its effectiveness against various hematological malignancies.
Broader Biological Implications
Beyond oncology, this compound's effects on stress granule dynamics suggest potential applications in neurodegenerative diseases and viral infections. By modulating stress granule formation, it may offer therapeutic strategies for conditions where these processes are disrupted .
Data Table: Summary of Applications
Case Study 1: Breast Cancer Xenograft Model
A study conducted on BT-474 breast cancer cells demonstrated that treatment with this compound not only decreased the ALDEFLUOR-positive population but also enhanced the efficacy of paclitaxel, a common chemotherapeutic agent. The combination treatment showed a marked decrease in tumor initiation capabilities compared to controls .
Case Study 2: AML Sensitization
In a recent clinical study involving primary AML cells, researchers treated cells with this compound alongside venetoclax. The results indicated a synergistic effect leading to increased apoptosis in AML cells, suggesting that G3BP2 inhibition could be an effective strategy for enhancing chemotherapy outcomes .
Wirkmechanismus
Compound C108 exerts its effects by inhibiting the GTPase-activating protein (SH3 domain)-binding protein 2 (G3BP2). G3BP2 is involved in the formation of stress granules, which are aggregates of proteins and RNAs that form in response to cellular stress. By inhibiting G3BP2, this compound disrupts the formation of stress granules, thereby affecting cellular stress responses and reducing the survival of tumor-initiating cells .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogs
Table 1: Structural Comparison of C108 and Related Compounds
Key Findings :
- R699497/R700061 : Structurally similar benzohydrazides but inactive due to missing hydroxyl groups, underscoring C108’s unique pharmacophore .
- Dasatinib : Shares hydrogen-bonding patterns with C108 but exhibits inferior selectivity in hydrophobic regions (e.g., S4 pocket) .
- Spautin : Inhibits USP10, a G3BP1 partner, but lacks direct G3BP2 antagonism, making C108 more specific for TIC suppression .
Pharmacological Efficacy
Table 2: Inhibitory Potency of NLRP3 Inflammasome Inhibitors
Compound | IC50 (μM) | Target | Reference |
---|---|---|---|
C108 | 4.10 ± 2.1 | NLRP3 | |
C106 | 35.7 ± 5 | NLRP3 | |
C105 | 45.4 ± 9.1 | NLRP3 | |
Metformin | >100 | AMPK |
Insights :
- C108 outperforms analogs C103–C106 in NLRP3 inhibition, likely due to optimized steric and electronic properties .
- Metformin, a comparator in VSM studies, shows negligible activity against G3BP2-mediated pathways .
Mechanistic Divergence in Cancer Models
- G3BP2 vs. G3BP1: C108 preferentially binds G3BP2, reducing tumor growth in esophageal squamous cell carcinoma (ESCC) by suppressing metastasis-associated proteins (e.g., HDGF) .
- Selectivity: C108’s cancer cell selectivity (e.g., minimal toxicity to nonmalignant cells) is unmatched by broader kinase inhibitors like dasatinib .
Biologische Aktivität
Compound C108, chemically known as 2-hydroxy-N-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide, has garnered attention in recent years for its potential therapeutic applications, particularly in the context of stress granule (SG) dynamics and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.
Targeting Stress Granules:
this compound functions primarily as an inhibitor of the protein G3BP2, a key component in the formation and regulation of stress granules. Stress granules are cytoplasmic aggregates formed in response to cellular stress, playing critical roles in mRNA regulation and cellular signaling pathways. The dysregulation of SGs is implicated in various diseases, including cancer and neurodegenerative disorders .
C108's inhibition of G3BP2 is significant because G3BP2 is associated with tumorigenesis and chemoresistance. By alleviating G3BP2 function, C108 can potentially disrupt the protective role that SGs play in cancer cells under stress conditions .
Research Findings
In Vitro Studies:
In laboratory settings, C108 has demonstrated effectiveness in inhibiting SG formation and promoting apoptosis in cancer cells. For instance, studies have shown that treatment with C108 leads to a decrease in SG assembly during stress conditions induced by agents like doxorubicin .
In Vivo Studies:
Animal models have further validated the therapeutic potential of C108. In one study involving mice with induced tumors, administration of C108 at a dosage of 30 mg/kg resulted in significant tumor size reduction compared to control groups . This suggests that C108 not only affects SG dynamics but also has direct antitumor effects.
Case Studies
-
Breast Cancer Model:
A study conducted on breast cancer models indicated that C108 effectively mitigated tumor initiation by targeting G3BP2. The results showed a marked reduction in tumor growth and improved survival rates among treated mice . -
Neurodegenerative Disease Context:
In models simulating neurodegenerative conditions, C108's ability to modulate SG dynamics was linked to reduced cytotoxicity associated with pathological SGs. This raises the possibility of using C108 as a therapeutic agent for diseases characterized by SG dysregulation, such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease .
Data Tables
The following table summarizes the effects of this compound across different studies:
Study Type | Dosage (mg/kg) | Key Findings |
---|---|---|
In Vitro | N/A | Inhibition of G3BP2; reduced SG formation |
In Vivo (Tumor) | 30 | Significant reduction in tumor size; improved survival rates |
Neurodegenerative | N/A | Modulation of SG dynamics; reduced cytotoxicity |
Q & A
Basic Research Questions
Q. What is the primary molecular target of Compound C108 in cancer research, and what experimental models are used to validate its efficacy?
this compound selectively inhibits GTPase-activating protein SH3 domain-binding protein 2 (G3BP2), a stress granule-associated protein implicated in tumor initiation and metastasis. Preclinical validation employs:
- In vitro models : G3BP2-overexpressing esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE30, KYSE150) for Western blot analysis of protein suppression and transwell assays to quantify migration/invasion inhibition .
- In vivo models : Mouse xenograft models (e.g., breast cancer TIC-enriched populations) to assess tumor initiation reduction and lymph node metastasis suppression .
Q. What standardized assays are recommended to evaluate this compound’s anti-metastatic effects in vitro?
Key methodologies include:
- Transwell migration/invasion assays : Use 10 μM this compound with DMSO controls, followed by crystal violet staining and quantification .
- Wound-healing assays : Monitor gap closure in ESCC cells over 24–48 hours under C108 treatment .
- Protein expression analysis : Western blotting for G3BP2, HDGF, and downstream markers (e.g., Oct-4, Nanog) .
Q. How does this compound’s molecular structure influence its bioavailability in preclinical studies?
this compound (C15H14N2O3, MW 270.28) is a small molecule with a benzohydrazide backbone, enabling cellular permeability. Pharmacokinetic studies in mice recommend intraperitoneal administration at 5–10 mg/kg to achieve plasma concentrations sufficient for G3BP2 suppression .
Advanced Research Questions
Q. How does this compound’s RNA-level downregulation of G3BP2 challenge conventional GTPase inhibitor mechanisms?
Unlike typical GTPase inhibitors targeting enzymatic activity, this compound reduces G3BP2 expression transcriptionally and destabilizes its protein via ubiquitination. This dual mechanism was identified through:
- RNA-seq analysis : Revealed downregulation of LINC01554 (a lncRNA stabilizing G3BP2) and G3BP2 transcripts .
- Cycloheximide chase assays : Demonstrated accelerated G3BP2 degradation post-C108 treatment . This contrasts with inhibitors like MitMAB, which target dynamin GTPase activity directly .
Q. What experimental strategies can resolve contradictions in this compound’s regulation of HDGF expression?
HDGF reduction may occur indirectly via G3BP2 suppression or through direct RNA modulation. To clarify:
- siRNA knockdown : Silence G3BP2 and measure HDGF levels independently of C108 .
- HDGF promoter analysis : Use luciferase reporters to test if C108 directly affects transcriptional activity.
- Chromatin immunoprecipitation (ChIP) : Assess C108’s binding to HDGF regulatory regions .
Q. What co-regulatory networks involving LINC01554 and stress granules underlie this compound’s efficacy?
this compound disrupts the LINC01554/G3BP2/HDGF axis, which stabilizes pro-metastatic mRNAs. Advanced approaches include:
- RIP-Seq (RNA Immunoprecipitation Sequencing) : Identify G3BP2-bound transcripts in C108-treated cells .
- CRISPR screens : Knock out LINC01554 to isolate its role in C108-mediated metastasis suppression .
Q. How can researchers optimize this compound dosing to balance tumor initiation inhibition and toxicity in vivo?
- Dose-response studies : Titrate C108 (1–20 mg/kg) in xenograft models, monitoring tumor volume and TIC markers (e.g., ALDH1) .
- Toxicogenomics : Profile liver/kidney toxicity markers (e.g., ALT, creatinine) and compare to vehicle controls .
Q. Methodological Considerations
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGMBUGEAAGJKW-MHWRWJLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.